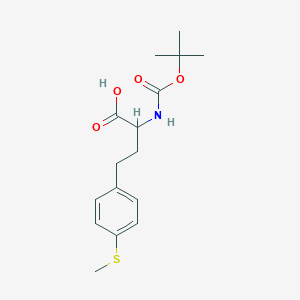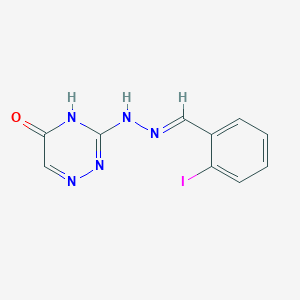
(7R,11R)-7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(20)-Phytene-1,2-diol is an organic compound that belongs to the class of diterpenoids. This compound is characterized by its unique structure, which includes a phytene backbone with hydroxyl groups at the 1 and 2 positions. Diterpenoids are known for their diverse biological activities and are commonly found in various plants and marine organisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3(20)-Phytene-1,2-diol typically involves the use of phytene as a starting material. The hydroxylation of phytene can be achieved through various methods, including catalytic oxidation and hydroboration-oxidation. One common synthetic route involves the hydroboration of phytene followed by oxidation with hydrogen peroxide to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of 3(20)-Phytene-1,2-diol may involve large-scale catalytic processes to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: 3(20)-Phytene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3(20)-Phytene-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex diterpenoids and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of natural products, fragrances, and pharmaceuticals.
作用機序
The mechanism of action of 3(20)-Phytene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The compound may also influence cellular signaling pathways, contributing to its therapeutic potential.
類似化合物との比較
Phytol: A diterpenoid alcohol with a similar phytene backbone but lacking the hydroxyl groups at the 1 and 2 positions.
Geranylgeraniol: Another diterpenoid with a similar structure but different functional groups.
Uniqueness: 3(20)-Phytene-1,2-diol is unique due to the presence of hydroxyl groups at the 1 and 2 positions, which confer distinct chemical and biological properties. These hydroxyl groups enhance its solubility in water and its ability to form hydrogen bonds, making it a valuable compound for various applications.
特性
分子式 |
C20H40O2 |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
(7R,11R)-7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)20(22)15-21/h16-18,20-22H,5-15H2,1-4H3/t17-,18-,20?/m1/s1 |
InChIキー |
KDJDYRMHRJLXAB-KUBVQFIISA-N |
異性体SMILES |
C[C@@H](CCC[C@@H](C)CCCC(=C)C(CO)O)CCCC(C)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=C)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


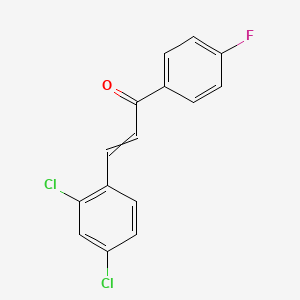
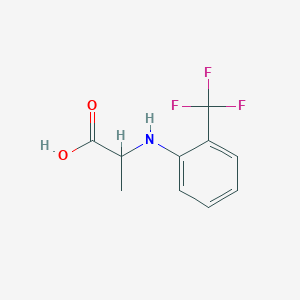
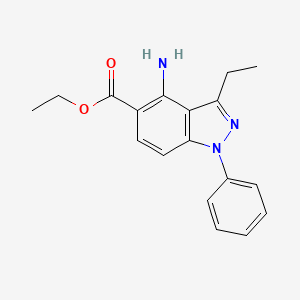

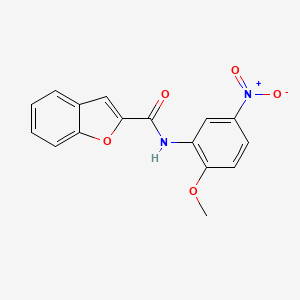
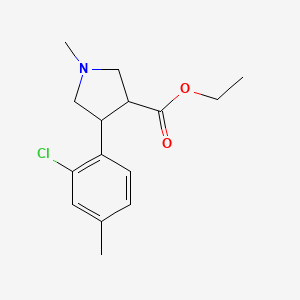

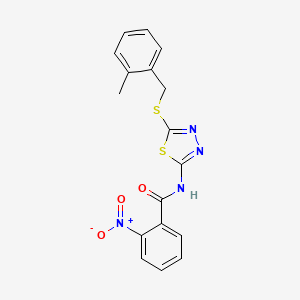
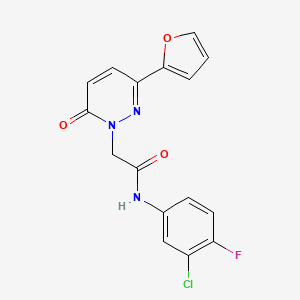
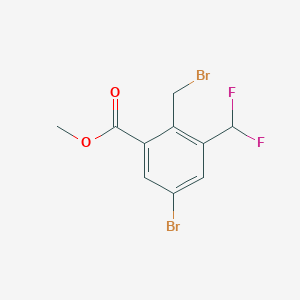
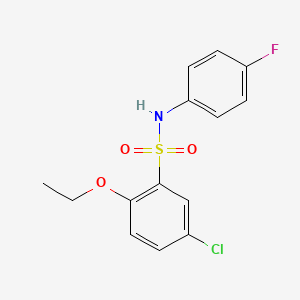
![6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one](/img/structure/B14867237.png)
